![molecular formula C24H21N3O3S2 B2357714 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391896-54-1](/img/structure/B2357714.png)

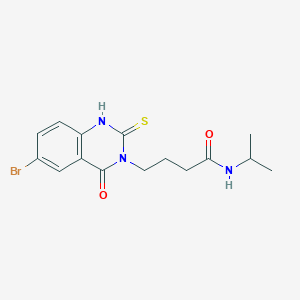

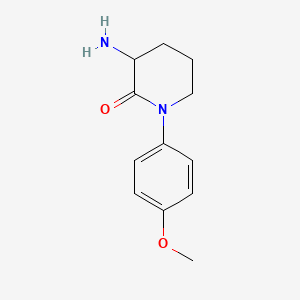

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

2-Diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic compounds including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings suggest a broad utility in generating diverse heterocyclic structures for potential applications in pharmaceutical and material sciences (Mohareb et al., 2004).

Pharmacological Activity

Research on novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds, after being screened for acute toxicity, showed high activity compared to standard drugs, indicating their potential as new therapeutic agents (Amr et al., 2010).

Antimicrobial and Docking Studies

A series of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been synthesized and evaluated for antimicrobial activities. These studies included molecular docking to explore their potential mechanisms of action, highlighting the compound's usefulness in developing new antimicrobial agents (Talupur et al., 2021).

Supramolecular Aggregation

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents have been synthesized and characterized, showing varied modes of supramolecular aggregation. These compounds illustrate the influence of substituent variation on molecular conformation and aggregation patterns, which could be relevant for the design of new materials and drug molecules (Sagar et al., 2018).

Anticancer Activity

Utilizing thiophene incorporated thioureido substituents as precursors, a range of new heterocycles was synthesized, with some demonstrating potent anticancer activity against colon HCT-116 human cancer cell line. This research underscores the potential of thiophene derivatives in the development of new anticancer treatments (Abdel-Motaal et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c25-21(29)19-17-8-4-5-9-18(17)32-23(19)27-24(31)26-22(30)16-12-10-15(11-13-16)20(28)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,25,29)(H2,26,27,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEWAYTVOMBKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2357645.png)

![4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2357647.png)

![9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357648.png)

![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)

![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)